1'-(2-((Tetrahydrothiophen-3-yl)oxy)nicotinoyl)spiro[chroman-2,4'-piperidin]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(2-((Tetrahydrothiophen-3-yl)oxy)nicotinoyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound characterized by its spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-((Tetrahydrothiophen-3-yl)oxy)nicotinoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the tetrahydrothiophen-3-yl and nicotinoyl groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors and scalable reaction conditions to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
1’-(2-((Tetrahydrothiophen-3-yl)oxy)nicotinoyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
1’-(2-((Tetrahydrothiophen-3-yl)oxy)nicotinoyl)spiro[chroman-2,4’-piperidin]-4-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: The compound’s unique structure may offer therapeutic potential for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1’-(2-((Tetrahydrothiophen-3-yl)oxy)nicotinoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic oxindoles: These compounds share the spirocyclic core but differ in their functional groups and overall structure.
Tetrahydrothiophene derivatives: These compounds contain the tetrahydrothiophene moiety but may lack the spirocyclic structure.
Nicotinoyl derivatives: These compounds feature the nicotinoyl group but differ in their other structural elements.
Uniqueness
1’-(2-((Tetrahydrothiophen-3-yl)oxy)nicotinoyl)spiro[chroman-2,4’-piperidin]-4-one is unique due to its combination of a spirocyclic core with tetrahydrothiophene and nicotinoyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
1'-[2-(thiolan-3-yloxy)pyridine-3-carbonyl]spiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c26-19-14-23(29-20-6-2-1-4-17(19)20)8-11-25(12-9-23)22(27)18-5-3-10-24-21(18)28-16-7-13-30-15-16/h1-6,10,16H,7-9,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQNXHHNNCVPAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)N3CCC4(CC3)CC(=O)C5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.